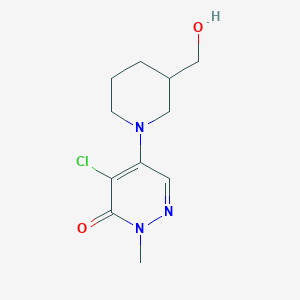

4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one

Overview

Description

4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Cellular Uptake

The compound 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one shares structural similarities with Hoechst 33258, a known minor groove binder of DNA. Such compounds have significant applications in scientific research, particularly in the study of DNA interactions and cellular mechanisms. Hoechst 33258 and its analogs, by binding to AT-rich sequences of the DNA minor groove, serve as vital tools in cell biology for staining chromosomes and analyzing nuclear DNA content via flow cytometry. This utility extends to the study of plant chromosomes and nuclear structures, indicating that structurally similar compounds might also find applications in these areas (Issar & Kakkar, 2013).

Radioprotective and Topoisomerase Inhibition

Compounds in the bis-benzimidazole family, which includes Hoechst 33258 derivatives, have been explored for their radioprotective properties and ability to inhibit topoisomerase enzymes. These enzymes play crucial roles in DNA replication, making their inhibitors valuable in cancer research and the development of chemotherapeutic agents. By serving as starting points for rational drug design, these compounds offer a pathway for developing novel therapeutics that target specific DNA interactions and cellular processes involved in cancer and other diseases.

Pharmacological and Therapeutic Research

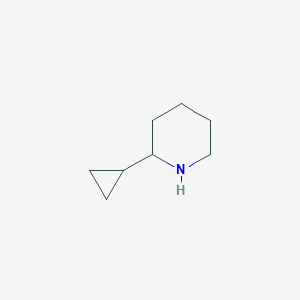

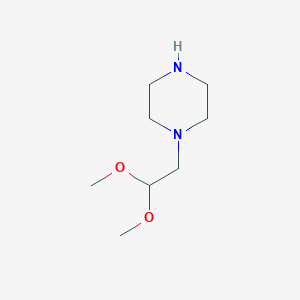

The structural features of this compound suggest potential pharmacological applications. Compounds like ohmefentanyl, which belong to the 4-anilidopiperidine class, demonstrate the importance of piperidine and piperazine moieties in medicinal chemistry, particularly in the development of analgesics and anesthetics. The detailed study of ohmefentanyl and its stereoisomers has provided insights into the molecular basis of ligand-receptor interactions, offering a model for investigating other compounds with similar structural elements (Brine et al., 1997).

Neuroscience and Neuropharmacology

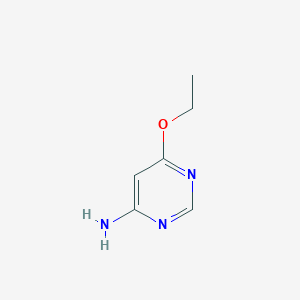

In neuroscience research, compounds with piperidine and pyridine groups have been evaluated for their effects on neurotransmitter systems and potential therapeutic applications in treating neurological disorders. For instance, ampakines, which modulate AMPA receptors, have been investigated for their role in enhancing cognitive function and treating conditions like schizophrenia. This research direction highlights the potential of compounds with similar structural features to modulate neurotransmitter receptors and pathways, contributing to the development of new treatments for cognitive and psychiatric disorders (Marenco et al., 2002).

Properties

IUPAC Name |

4-chloro-5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2/c1-14-11(17)10(12)9(5-13-14)15-4-2-3-8(6-15)7-16/h5,8,16H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVVASWPQFTSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N2CCCC(C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

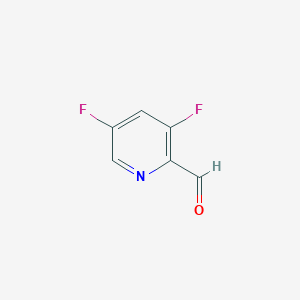

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1419527.png)